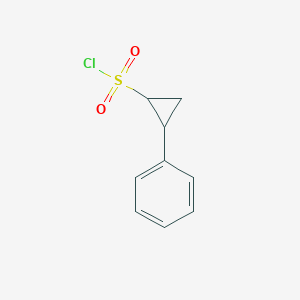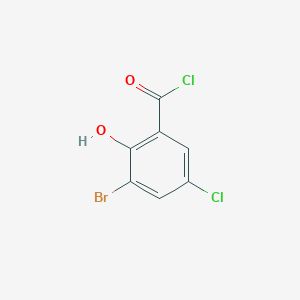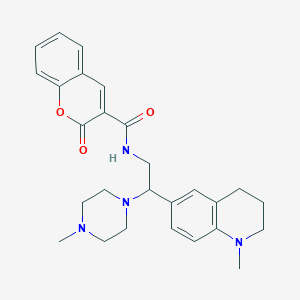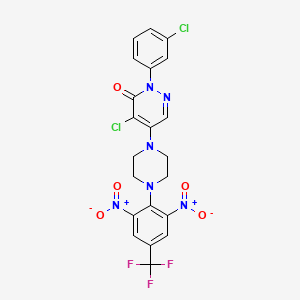
2-phenylcyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylcyclopropane-1-sulfonyl chloride: is a versatile organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol . This compound is characterized by a cyclopropane ring substituted with a phenyl group and a sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-phenylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-phenylcyclopropane-1-thiol with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used in acidic or basic media.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Phenyl Sulfonic Acids: Formed from the oxidation of the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: 2-Phenylcyclopropane-1-sulfonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a precursor for the preparation of sulfonamides, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to modify proteins and peptides by introducing sulfonyl groups, which can alter their activity and stability .
Medicine: The sulfonyl chloride group is a key functional group in the development of drugs, particularly in the synthesis of sulfonamide-based antibiotics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mecanismo De Acción
The mechanism of action of 2-phenylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives . The cyclopropane ring provides rigidity to the molecule, which can influence its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Cyclopropanesulfonyl chloride: Similar structure but lacks the phenyl group.
Phenylsulfonyl chloride: Similar structure but lacks the cyclopropane ring.
Cyclopropylsulfonyl chloride: Similar structure but lacks the phenyl group.
Uniqueness: 2-Phenylcyclopropane-1-sulfonyl chloride is unique due to the presence of both the cyclopropane ring and the phenyl group, which confer distinct reactivity and selectivity in chemical reactions . The combination of these structural features makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-phenylcyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOIQPPYDWSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2609768.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)
![7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609771.png)


![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2609775.png)


![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2609780.png)

![4-[(5-bromopyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one](/img/structure/B2609782.png)


![N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2609788.png)
